4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde
Description
Historical Context and Discovery Timeline
The development of this compound is situated within the broader evolution of thiophene chemistry, which has a rich history dating back to the late 19th century. Thiophene itself was first isolated in 1883 by Victor Meyer as a contaminant in benzene derived from coal tar. This discovery initiated extensive research into the chemistry of thiophenes and their derivatives.
Traditional approaches to thiophene synthesis evolved throughout the 20th century, with several key methodologies emerging as standard procedures. The Paal–Knorr synthesis, which converts 1,4-dicarbonyl compounds into thiophenes using sulfiding reagents under acidic conditions, represented one of the earliest reliable methods for creating the thiophene core structure. Another significant development was the Gewald reaction, which involves the condensation of aliphatic aldehydes or ketones with active cyano esters in the presence of a base and sulfur.
The introduction of trifluoromethyl groups to thiophene rings marked a significant advancement in heterocyclic chemistry, particularly given the growing recognition of fluorinated compounds' importance in pharmaceutical and materials applications. This development likely occurred in the latter part of the 20th century, coinciding with broader interests in organofluorine chemistry.
The specific timeline for the synthesis and characterization of this compound appears to be linked to research on related compounds such as methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate (CAS 237385-98-7), which shares the same core structure but features a methyl ester group instead of an aldehyde. These compounds emerged as part of systematic explorations of functionalized thiophenes, particularly those incorporating both aryl and trifluoromethyl substituents, which gained momentum in the early 2000s.
Significance in Heterocyclic Chemistry Research
This compound holds substantial significance in heterocyclic chemistry research for several compelling reasons.
First, the incorporation of trifluoromethyl groups into organic molecules has become a valuable strategy in modern synthetic chemistry, particularly in medicinal chemistry applications. Trifluoromethylated compounds frequently exhibit enhanced metabolic stability, increased lipophilicity, and improved binding selectivity to biological targets compared to their non-fluorinated counterparts. These properties make trifluoromethylated thiophenes valuable scaffolds for pharmaceutical development programs.
Second, the thiophene core itself represents an important heterocyclic system with diverse applications in materials science. Thiophene derivatives have been extensively utilized in the development of conductive polymers, organic semiconductors, and optoelectronic devices. The extended π-conjugation possible through the thiophene ring, particularly when coupled with aromatic substituents like the phenyl group at position 4, creates electronic properties suitable for materials applications.
Third, the aldehyde functionality at position 2 provides a reactive handle for further chemical transformations, making this compound a versatile intermediate for the synthesis of more complex structures. The aldehyde group can participate in numerous reactions including oxidation, reduction, condensation with amines or hydrazines, Wittig reactions, and aldol condensations. This reactivity profile enables the conversion of this compound into a wide array of derivatives with modified properties.
The combination of these features has led to interest in thiophene derivatives as scaffolds for bioactive compounds. For example, related thiophene-2-carboxylic acid derivatives have been identified as G protein-coupled receptor 35 (GPR35) agonists, suggesting potential pharmacological applications for structurally related compounds. Similarly, thiophene derivatives have found applications in materials for organic electronics, highlighting their versatility across multiple research domains.
Key Structural Features and Functional Group Relationships
The molecular architecture of this compound comprises several distinctive structural features that collectively determine its chemical behavior and potential applications:
Thiophene Core Structure : The central thiophene ring serves as the foundation of the molecule. This five-membered aromatic heterocycle contains a sulfur atom that contributes two electrons to the aromatic sextet. The thiophene ring exhibits unique electronic properties distinct from benzene, including greater polarizability and different electron distribution patterns. These properties influence the reactivity of substituents attached to the ring and create distinctive patterns of electrophilic substitution compared to benzene derivatives.
Phenyl Group at Position 4 : The phenyl substituent at position 4 extends the π-conjugation of the system. This extended conjugation can facilitate electron delocalization throughout the molecule, potentially enhancing properties relevant to electronic conductivity and optical characteristics. The phenyl group also introduces steric considerations that affect the three-dimensional structure of the molecule and its ability to interact with potential binding partners in biological systems or to pack in solid-state arrangements for materials applications.
Trifluoromethyl Group at Position 5 : The trifluoromethyl (CF3) group represents one of the most significant structural features of this compound. This highly electron-withdrawing group exerts strong inductive effects on the thiophene ring, substantially altering its electronic distribution and reactivity patterns. The presence of three fluorine atoms creates a highly polarized C-F bond arrangement that contributes to the unique properties of trifluoromethylated compounds, including:
- Enhanced metabolic stability due to the strength of the C-F bond
- Increased lipophilicity, which can enhance membrane permeability
- Altered hydrogen bonding properties of adjacent functional groups
- Modified acidity of neighboring protons
The positioning of the CF3 group at position 5, adjacent to the sulfur atom in the thiophene ring, creates a specific electronic environment that distinguishes this compound from other trifluoromethylated thiophenes with different substitution patterns.
Aldehyde Functionality at Position 2 : The aldehyde group at position 2 serves as a versatile functional handle for further chemical elaboration. This carbonyl-containing group is moderately electron-withdrawing, further influencing the electronic character of the thiophene ring. The aldehyde functionality can participate in numerous reactions, including:
- Oxidation to carboxylic acids
- Reduction to alcohols
- Condensation with amines to form imines
- Wittig reactions to form olefins
- Aldol condensations to create carbon-carbon bonds
- Addition reactions with nucleophiles
This reactivity profile makes the compound valuable as a synthetic intermediate in the preparation of more complex structures for various applications.
The spatial arrangement of these functional groups contributes to the three-dimensional structure of the molecule, influencing properties such as dipole moment, molecular recognition capabilities, and potential interactions with biological targets. The electron-withdrawing nature of both the trifluoromethyl group and the aldehyde creates a polarized electronic distribution across the molecule, with regions of electron deficiency that can serve as electrophilic sites for reaction with nucleophiles.
Additionally, the combination of these structural elements results in distinct spectroscopic properties. The proton nuclear magnetic resonance (NMR) spectrum would show characteristic signals for the aldehyde proton (typically around 9-10 ppm) and the aromatic protons from both the thiophene ring and the phenyl substituent. The fluorine-19 NMR would display a signature signal for the trifluoromethyl group, providing a useful diagnostic tool for structure confirmation.
Properties
IUPAC Name |
4-phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)11-10(6-9(7-16)17-11)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLVRBDCKIORRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650420 | |
| Record name | 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874832-11-8 | |
| Record name | 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Thiophene Ring Construction
The synthesis generally starts with the assembly of the thiophene core, followed by stepwise introduction of the phenyl, trifluoromethyl, and aldehyde groups. Key methods include:
- Gewald Reaction : Condensation of an α-methylene carbonyl compound with a sulfur source and a nitrile or ester under basic conditions, followed by cyclization to form the thiophene ring. This method allows for the introduction of various substituents at the 4- and 5-positions.
- Transition Metal Catalysis : Use of indium, rhodium, or copper catalysts enables regioselective formation of substituted thiophenes, accommodating a wide range of functional groups.
- Potassium Sulfide-Mediated Cyclization : Cyclopropyl ethanol or buta-1-ene derivatives react with potassium sulfide to construct the thiophene ring, offering a cost-effective, transition-metal-free route.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is typically introduced using:
- Trifluoromethylating Agents : Reagents such as trifluoromethyl iodide, Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane), or Togni’s reagent are employed for electrophilic or nucleophilic trifluoromethylation. The reaction is often performed under controlled temperature and solvent conditions (e.g., dimethylformamide, tetrahydrofuran).
- Direct Substitution : In some cases, a pre-functionalized aryl or thiophene ring containing a suitable leaving group (e.g., halide) can undergo substitution with a trifluoromethyl source.
Aldehyde Group Installation
The aldehyde function at the 2-position is commonly introduced by:
- Formylation Reactions : Vilsmeier–Haack formylation is a standard method, where the thiophene derivative is treated with a Vilsmeier reagent (DMF and POCl₃) to introduce the formyl group at the 2-position.
- Lithiation and Electrophilic Quenching : Directed ortho-lithiation of the thiophene ring, followed by quenching with DMF, can also yield the desired aldehyde.
Representative Synthetic Route
A typical synthetic sequence for this compound is outlined below:
| Step | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Thiophene ring construction | α-methylene carbonyl, sulfur source, base | Forms thiophene core |
| 2 | Phenyl group introduction | Suzuki coupling (aryl boronic acid, Pd catalyst) | Adds phenyl group at 4-position |
| 3 | Trifluoromethylation | Trifluoromethylating agent, base, DMF or THF solvent | Introduces CF₃ group at 5-position |
| 4 | Formylation | Vilsmeier–Haack reagent (DMF, POCl₃) | Installs aldehyde at 2-position |
| 5 | Purification | Column chromatography, recrystallization | Isolates pure target compound |
Reaction Conditions and Optimization
- Solvents : Dimethylformamide and tetrahydrofuran are commonly used due to their ability to dissolve a wide range of organic and inorganic reagents.
- Catalysts : Palladium catalysts for cross-coupling, copper or indium for cyclization, and Lewis acids for activation steps.
- Temperature : Reaction temperatures range from ambient to 100°C, depending on the step and desired selectivity.
Research Findings and Yields
While specific yield data for each step may vary based on substrate and conditions, literature reports indicate:
| Step | Typical Yield (%) | Notes |
|---|---|---|
| Thiophene ring construction | 60–80 | Sensitive to base and sulfur source |
| Trifluoromethylation | 50–75 | Dependent on reagent and substrate electronics |
| Formylation | 70–90 | Vilsmeier–Haack is generally high-yielding |
| Overall yield | 20–40 | Multi-step sequence, purification losses |
Summary Table: Key Preparation Parameters
| Parameter | Value/Range | Impact on Synthesis |
|---|---|---|
| Solvent | DMF, THF | Solubility and reaction rate |
| Temperature | 25–100°C | Selectivity and yield |
| Catalysts | Pd, Cu, In | Regioselectivity, functional group compatibility |
| Trifluoromethyl Source | Togni’s, Ruppert–Prakash | Efficiency of CF₃ introduction |
| Formylation Reagent | DMF/POCl₃ | Position-selective aldehyde installation |
The above synthesis strategies are based on established methods for thiophene derivative construction, trifluoromethylation, and formylation, as described in recent literature and chemical databases. The outlined procedures ensure high selectivity and adaptability for the preparation of this valuable compound.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid.
Reduction: 4-Phenyl-5-(trifluoromethyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological systems and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials such as polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Thiophene-2-carbaldehyde Derivatives
2.1 Structural and Electronic Variations
The table below compares key analogs of thiophene-2-carbaldehyde, emphasizing substituent effects:
2.2 Key Differences and Implications
- Substituent Position : The target compound’s phenyl and CF₃ groups occupy adjacent positions (4 and 5), creating steric hindrance and a unique electronic environment. In contrast, analogs like 5-(4-CF₃-phenyl)thiophene-2-carbaldehyde position CF₃ on a distal phenyl ring, altering conjugation patterns .
- Reactivity : The CF₃ group’s electron-withdrawing nature activates the aldehyde for nucleophilic additions (e.g., forming hydrazones or oximes). Comparatively, 5-(4-MeO-phenyl)thiophene-2-carbaldehyde’s methoxy group donates electrons, reducing aldehyde reactivity .
2.3 Physicochemical Properties
- Lipophilicity: The CF₃ group increases logP values, enhancing membrane permeability. The target compound (logP ~3.5, estimated) is more lipophilic than non-fluorinated analogs (e.g., 5-(4-MeO-phenyl)thiophene-2-carbaldehyde, logP ~2.8) .
- Thermal Stability : Fluorinated derivatives generally exhibit higher melting points. For instance, 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (a related compound) melts at 130–132°C, suggesting the aldehyde may have comparable stability .
Biological Activity
4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C₁₂H₇F₃OS. This compound features a thiophene ring substituted with a phenyl group and a trifluoromethyl group, along with an aldehyde functional group. Its unique structure lends itself to various applications in scientific research, particularly in the fields of chemistry and biology.
The synthesis of this compound typically involves the introduction of the trifluoromethyl and aldehyde groups onto a thiophene ring. Common methods include:
- Trifluoromethylation : Using reagents like trifluoromethyl iodide (CF₃I) in the presence of bases such as potassium carbonate (K₂CO₃).
- Suzuki Coupling : Introducing the phenyl group through reactions with phenylboronic acid and palladium catalysts.
These synthetic pathways are crucial for producing this compound in both laboratory and industrial settings .
Biological Activity
The biological activity of this compound has been explored in various contexts:
Antimicrobial Properties
Research indicates that thiophene derivatives, including this compound, can exhibit antimicrobial activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing bioavailability and interaction with microbial membranes .
Anti-inflammatory Effects
Thiophene derivatives have shown promise as anti-inflammatory agents. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The ability to modulate inflammatory pathways may position this compound as a candidate for further investigation in inflammatory disease models .
The mechanism of action involves the compound's interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the trifluoromethyl group may enhance interactions with lipid membranes, facilitating cellular uptake and action .
Research Findings
Several studies have documented the biological effects of thiophene derivatives:
Case Studies
- Antimicrobial Activity : In vitro assays demonstrated that thiophene derivatives exhibited significant antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anti-inflammatory Model : In a murine model of acute lung injury, compounds similar to this compound reduced levels of pro-inflammatory cytokines significantly, supporting its potential utility in treating inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes for 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene ring. A common approach includes:
- Step 1 : Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation under Cu/Ag catalysis .
- Step 2 : Coupling of the phenyl group using Suzuki-Miyaura cross-coupling with Pd catalysts .
- Step 3 : Oxidation of a methyl or hydroxymethyl group to the aldehyde functionality using mild oxidizing agents like MnO₂ or TEMPO/NaClO .
Purity Assurance : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water mixtures) is critical. Purity should be confirmed by HPLC (>98%) and elemental analysis .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
A combination of techniques is required:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~10 ppm for aldehyde proton, aromatic protons in δ 7.2–8.1 ppm) .
- IR : Stretching vibrations for C=O (aldehyde) at ~1680 cm⁻¹ and C-F (trifluoromethyl) at 1100–1250 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 284.05) .
- X-ray Crystallography : For unambiguous structural confirmation; SHELX programs are widely used for refinement .
Advanced Research Questions
Q. How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic addition reactions?
Experimental and DFT studies show:
- Polar aprotic solvents (e.g., DMF, DMSO) stabilize the aldehyde’s electrophilic carbon, enhancing reactivity with amines or hydrazines.
- Protic solvents (e.g., MeOH, H₂O) reduce reactivity due to hydrogen bonding with the aldehyde group, as shown by reduced reaction rates in kinetic studies .
Methodological Insight : Solvent effects can be modeled using the COSMO-RS framework or via experimental Hammett plots to correlate solvent parameters (e.g., dielectric constant) with reaction yields .
Q. What computational strategies predict the compound’s electronic properties and potential as a ligand in catalysis?
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to determine frontier orbitals (HOMO-LUMO gap ~4.2 eV), indicating moderate electrophilicity .
- Molecular Docking : Simulate interactions with transition metals (e.g., Pd, Cu) to assess chelation potential. The aldehyde and thiophene sulfur are key binding sites .
- TD-DFT : Predict UV-Vis absorption spectra (λmax ~320 nm) for photophysical applications .
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition) be resolved?
- Data Reconciliation : Compare assay conditions (e.g., pH, temperature, solvent). For example, DMSO concentrations >1% may denature proteins, leading to false negatives .
- Dose-Response Curves : Use Hill slope analysis to distinguish specific binding from nonspecific interactions.
- Structural Analogues : Test derivatives (e.g., replacing CF₃ with CH₃) to isolate the role of substituents .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Solvent Screening : Use vapor diffusion with solvent pairs (e.g., CHCl₃/hexane) to grow single crystals.
- Additives : Introduce trace amounts of ionic liquids (e.g., [BMIM][BF₄]) to improve crystal packing .
- Temperature Gradients : Slow cooling from 40°C to 4°C over 72 hours enhances lattice formation .
Methodological Tables
Q. Table 1. Key Spectral Data for Characterization
| Technique | Observed Signal | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 9.85 (s, 1H, CHO) | |
| ¹³C NMR (CDCl₃) | δ 182.5 (CHO), 121.5 (CF₃, q, J = 288 Hz) | |
| IR (KBr) | 1680 cm⁻¹ (C=O), 1120 cm⁻¹ (C-F) |
Q. Table 2. Solvent Effects on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 92 |
| MeOH | 32.7 | 68 |
| Toluene | 2.4 | 45 |
| Data from |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
